Geranate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15O2- |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dienoate |

InChI |

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1/b9-7+ |

InChI Key |

ZHYZQXUYZJNEHD-VQHVLOKHSA-M |

SMILES |

CC(=CCCC(=CC(=O)[O-])C)C |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)[O-])/C)C |

Canonical SMILES |

CC(=CCCC(=CC(=O)[O-])C)C |

Synonyms |

geranoic acid |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Identity of Geranate: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical and biological characteristics of monoterpenoids is crucial for harnessing their therapeutic potential. Geranate, the conjugate base of geranic acid, is an acyclic monoterpenoid that has garnered interest for its presence in various natural sources and its potential biological activities. This technical guide provides an in-depth overview of the chemical structure of this compound, its physicochemical properties, a detailed experimental protocol for its synthesis via biotransformation, and its role in biological pathways.

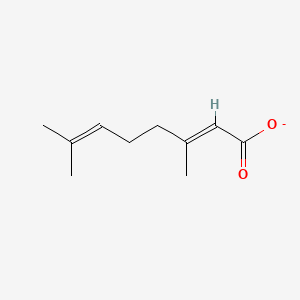

Chemical Structure and Identification

This compound is systematically known as (2E)-3,7-dimethylocta-2,6-dienoate.[1] It is an unsaturated fatty acid anion that is the conjugate base of geranic acid, formed by the deprotonation of the carboxylic acid group.[1] At a physiological pH of 7.3, this compound is the major species.[1]

The structure of this compound is characterized by a ten-carbon chain with two double bonds and two methyl group substituents. The IUPAC name specifies the E configuration for the double bond at the second carbon position.

Key Identifiers:

-

IUPAC Name: (2E)-3,7-dimethylocta-2,6-dienoate[1]

-

Molecular Formula: C₁₀H₁₅O₂⁻[1]

-

SMILES String: CC(=CCC/C(=C/C(=O)[O-])/C)C[1]

-

InChI Key: ZHYZQXUYZJNEHD-VQHVLOKHSA-M[1]

Physicochemical Properties of this compound and Geranic Acid

A summary of the key physicochemical properties of this compound and its conjugate acid, geranic acid, is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference(s) |

| This compound | ||

| Molecular Weight | 167.22 g/mol | [1] |

| Physiological Charge | -1 | [2] |

| Hydrogen Acceptor Count | 2 | [2] |

| Hydrogen Donor Count | 0 | [2] |

| Polar Surface Area | 40.13 Ų | [2] |

| Geranic Acid | ||

| Molecular Weight | 168.23 g/mol | [3] |

| pKa (Strongest Acidic) | 5.26 | [2] |

| Water Solubility | 1.17 g/L | [2] |

| logP | 3.15 | [2] |

Experimental Protocol: Biotransformation of Geraniol to Geranic Acid

The production of geranic acid, the precursor to this compound, can be efficiently achieved through the biotransformation of geraniol using microorganisms. The following protocol details a method using the fungus Mucor irregularis.[2][4][5]

1. Microorganism and Culture Preparation:

-

Strain: Mucor irregularis IIIMF4011, isolated from soil samples.[2][5]

-

Media: Sabouraud Dextrose Broth (SDB) is used for the initial cultivation of the fungus.[5]

-

Inoculation and Growth: Inoculate the SDB medium with spores of M. irregularis and incubate at 28 °C with shaking at 200 rpm for 2 days.[2]

2. Biotransformation Reaction:

-

Reaction Setup: After the initial growth phase, the fungal mycelium is harvested. The biotransformation is carried out using the mycelium, as the enzymes responsible are intracellular.[5]

-

Substrate: Prepare a solution of geraniol (e.g., 20 mM) in a suitable buffer, such as 0.1 M potassium phosphate buffer (pH 7.0).[5]

-

Incubation: Add the fungal mycelium to the geraniol solution and incubate at 28 °C with shaking at 200 rpm for 72 hours.[2][5] Conversion rates of 97-100% can be achieved under these conditions.[2][4][5]

3. Scale-up in Fermentor:

-

For larger-scale production, the process can be scaled up to a 3 L fermentor with a 1.5 L working volume.[2][5]

-

Prepare 1.5 L of SDB media in the fermentor and autoclave.

-

Inoculate with a 10% seed culture of M. irregularis.

-

Set the fermentor parameters to 28 °C, 200 rpm, and an airflow of 1.5 L/min.[5]

-

After 48 hours of incubation, harvest the mycelium by centrifugation.

-

Prepare a 1.5 L reaction mixture of 20 mM geraniol in 0.1 M potassium phosphate buffer (pH 7.0) and add the harvested mycelium.

-

Incubate under the same fermentor conditions for 72 hours, which can yield a conversion rate of approximately 98.89%.[2][5]

4. Product Extraction and Purification:

-

The reaction mixture is extracted with an equal volume of ethyl acetate.[6]

-

The organic extract is concentrated, and the crude product can be purified using column chromatography with a silica gel column and a gradient elution of ethyl acetate in hexane.[7]

-

The purity of the resulting geranic acid can be confirmed by GC-MS and NMR analysis.[7]

Biological Significance and Pathways

Geranic acid and its conjugate base, this compound, are involved in various biological processes. Notably, geranic acid is an intermediate in the anaerobic metabolism of monoterpenes by denitrifying bacteria such as Alcaligenes defragrans.[8] In this pathway, various monoterpenes, including β-myrcene, α-phellandrene, limonene, and α-pinene, can be converted to geranic acid.[8]

Furthermore, the ionic liquid choline this compound (CAGE), a combination of choline and geranic acid, has demonstrated significant potential as a topical antiseptic and a transdermal drug delivery enhancer.[1][9] The this compound and geranic acid components of CAGE are thought to interact with and disrupt bacterial membranes, contributing to its antimicrobial activity.[9]

The following diagram illustrates the biotransformation workflow for the production of geranic acid from geraniol.

References

- 1. An overview of biomedical applications of choline this compound (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GERANIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Geranic Acid Formation, an Initial Reaction of Anaerobic Monoterpene Metabolism in Denitrifying Alcaligenes defragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scope and efficacy of the broad-spectrum topical antiseptic choline this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of the Geranate Anion

Introduction

The geranate anion, the conjugate base of geranic acid, is a monoterpenoid of significant interest across various scientific disciplines. Geranic acid, a naturally occurring compound found in plants like Daphne odora and Pelargonium graveolens, serves as a pheromone and possesses antifungal properties[1][2]. In recent years, the this compound anion has gained prominence in drug development, particularly as a component of Choline and Geranic Acid (CAGE), a deep eutectic solvent and ionic liquid that enhances the transdermal delivery of both small and large therapeutic molecules[3][4][5]. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthesis and purification methodologies for the this compound anion and its parent acid, supported by detailed experimental protocols, quantitative data, and process visualizations.

Section 1: Synthesis of Geranic Acid and this compound Salts

The generation of the this compound anion begins with the synthesis of its protonated form, geranic acid, or through direct salt formation. Methodologies range from classical organic chemistry to modern biotransformation.

Chemical Synthesis

A prevalent and effective chemical route to geranic acid is the oxidation of citral, a readily available mixture of the isomers geranial and neral.

Experimental Protocol: Oxidation of Citral with Silver(I) Oxide

This protocol is adapted from established methods for aldehyde oxidation using Tollens' reagent, which is prepared in situ[6].

-

Materials:

-

Citral (mixture of geranial and neral)

-

Silver(I) nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Aqueous ammonia (NH₃)

-

Ethanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Preparation of Tollens' Reagent: In a round-bottom flask, dissolve silver nitrate in deionized water. Add a dilute solution of sodium hydroxide to precipitate brown silver(I) oxide. Add just enough aqueous ammonia dropwise to dissolve the precipitate, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺[6].

-

Oxidation: Dissolve citral in ethanol and add it to the freshly prepared Tollens' reagent at room temperature with vigorous stirring[6].

-

Reaction: Allow the reaction to proceed for 2-4 hours. The formation of a silver mirror on the flask or a black precipitate of silver metal indicates a positive reaction[6].

-

Workup: Once the reaction is complete, filter the mixture to remove the silver metal. Acidify the filtrate with 1 M HCl to precipitate the geranic acid.

-

Extraction: Extract the aqueous solution with diethyl ether (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate[7].

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield crude geranic acid, which can then be purified.

-

Diagram: Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of geranic acid via citral oxidation.

Biosynthesis and Biotransformation

Biological methods offer a green alternative for producing geranic acid, often with high specificity and yield. These methods typically use geraniol as a precursor.

Experimental Protocol: Fungal Biotransformation of Geraniol

This protocol utilizes the fungus Mucor irregularis to oxidize geraniol to geranic acid with high conversion efficiency[8][9].

-

Materials:

-

Mucor irregularis culture

-

Sabouraud Dextrose Broth (SDB) medium

-

Geraniol (substrate)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

Fungal Culture: Inoculate spores of M. irregularis in sterile SDB medium and incubate at 28 °C, 200 rpm for 48 hours to grow the mycelium[8].

-

Biotransformation: After the initial growth phase, supplement the culture medium with geraniol (e.g., to a final concentration of 20 mM)[8][9].

-

Incubation: Continue incubation at 28 °C for 72 hours. Monitor the conversion of geraniol to geranic acid using TLC or GC-MS analysis of culture aliquots[9].

-

Extraction: After 72 hours (or when conversion is maximized), harvest the culture broth. Extract the entire broth with an equal volume of ethyl acetate. Separate the organic layer.

-

Isolation: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude geranic acid.

-

Diagram: Biotransformation Workflow

Caption: Workflow for the biosynthesis of geranic acid from geraniol.

Direct Synthesis of this compound Salts

For applications like ionic liquids, the this compound anion can be formed directly as a salt, such as choline this compound (CAGE).

Experimental Protocol: Synthesis of Choline this compound (CAGE)

This method involves a simple acid-base reaction between choline bicarbonate and geranic acid[10][11].

-

Materials:

-

Choline bicarbonate (e.g., 80 wt. % in H₂O)

-

Geranic acid

-

Round-bottom flask

-

-

Procedure:

-

Reaction: Combine choline bicarbonate and geranic acid in a round-bottom flask. A common and highly effective ratio is 1:2 molar equivalents of choline to geranic acid[3][11].

-

Stirring: Allow the mixture to stir overnight at room temperature. The reaction releases carbon dioxide gas.

-

Water Removal: Transfer the flask to a rotary evaporator to remove water and any remaining volatile byproducts, yielding the CAGE ionic liquid[11].

-

Section 2: Purification Methodologies

Purification is critical to isolate the this compound anion (as geranic acid or a salt) from reaction byproducts, unreacted starting materials, and culture medium components.

Purification of Geranic Acid

Method 1: Acid-Base Extraction

This classical technique leverages the acidic nature of the carboxyl group and is highly effective for separating geranic acid from neutral impurities[7][12][13].

-

Protocol:

-

Dissolve the crude geranic acid product in an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

-

Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate solution). The geranic acid is deprotonated to the water-soluble this compound anion, which partitions into the aqueous layer.

-

Separate the layers. The organic layer, containing neutral impurities, can be discarded.

-

Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

-

Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1-3 M HCl) to a pH well below the pKa of geranic acid (~pH 2). Geranic acid will precipitate or form an oil.

-

Extract the acidified aqueous layer with fresh organic solvent (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield purified geranic acid.

-

Diagram: Acid-Base Purification Logic

Caption: Principle of acid-base extraction for purifying geranic acid.

Method 2: Column Chromatography

For high-purity samples, especially after biotransformation, column chromatography is effective[9].

-

Protocol:

-

Column Preparation: Pack a glass column with silica gel (100–200 mesh size) using a nonpolar solvent like hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the nonpolar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0:100 and gradually increasing to 100:0 ethyl acetate:hexane)[9].

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the pure geranic acid spot and concentrate under reduced pressure[9].

-

Purification of this compound Salts

When the target is a this compound salt, purification methods like recrystallization or ion exchange are more appropriate.

Method 1: Recrystallization

If a solid this compound salt is formed, recrystallization is a powerful purification technique[12][14].

-

Protocol:

-

Select a suitable solvent or solvent system in which the this compound salt is soluble at high temperatures but poorly soluble at low temperatures.

-

Dissolve the crude salt in a minimum amount of the hot solvent to create a saturated solution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed. Crystals of the purified salt should form.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Method 2: Anion Exchange Chromatography

This technique is ideal for isolating the this compound anion from complex mixtures like fermentation broths[15][16].

-

Protocol:

-

Resin Equilibration: Pack a column with a suitable anion exchange resin and equilibrate it with a low-ionic-strength buffer.

-

Loading: Apply the solution containing the this compound anion to the column. The negatively charged this compound will bind to the positively charged resin.

-

Washing: Wash the resin with the equilibration buffer to remove unbound, neutral, and positively charged impurities[16].

-

Elution: Displace the bound this compound anion from the resin by washing with a solution containing a stronger anion or a high concentration of a weaker anion (e.g., a high-salt buffer or a dilute strong acid)[16].

-

Collection: Collect the fractions containing the purified this compound anion.

-

Section 3: Data Summary

Quantitative data is essential for evaluating and selecting the appropriate synthesis and purification methods.

Table 1: Comparison of Geranic Acid Synthesis Methods

| Method | Precursor | Reagent/Organism | Typical Conversion/Yield | Key Conditions | Reference(s) |

| Chemical Oxidation | Citral | Silver(I) Oxide (Tollens') | Good to High | Room Temperature, 2-4 h | [6] |

| Biotransformation | Geraniol | Mucor irregularis | 97-100% Conversion | 28 °C, 72 h | [8][9] |

| Metabolic Engineering | Isopentenols | Engineered E. coli | 764 mg/L Titer | Fermentation | [17] |

Table 2: Physicochemical and Spectroscopic Data for Geranic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [18][19] |

| Molar Mass | 168.23 g/mol | [2][18] |

| Appearance | Oily Liquid | [2] |

| Boiling Point | 249-251 °C | [2] |

| CAS Number | 459-80-3 | [18][19] |

| GC-MS (m/z fragments) | 69 (base peak), 41, 100, 123, 109 | [1] |

| IR Spectroscopy (FTIR) | Broad peak ~3300 cm⁻¹ (O-H), peak ~1690 cm⁻¹ (C=O) | [20] |

Conclusion

The synthesis and purification of the this compound anion can be achieved through a variety of robust methods tailored to specific applications, scales, and purity requirements. Chemical synthesis via citral oxidation offers a direct and established route, while biotransformation of geraniol provides an environmentally friendly alternative with exceptionally high conversion rates. Purification strategies are well-defined, with acid-base extraction and column chromatography being highly effective for geranic acid, and recrystallization or anion exchange chromatography suitable for its salts. The choice of methodology will ultimately depend on the desired final product form—the free acid or a specific salt—and the resources available to the researcher. The protocols and data presented in this guide provide a solid foundation for the successful production and isolation of this versatile and increasingly important molecule.

References

- 1. Geranic acid | C10H16O2 | CID 5275520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Geranic acid - Wikipedia [en.wikipedia.org]

- 3. An overview of biomedical applications of choline this compound (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of biomedical applications of choline this compound (CAGE): a major breakthrough in drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03882J [pubs.rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. EP1109798B1 - Geranic acid derivatives - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Anion exchange chromatography-based purification of plant-derived nanovesicles from Brassica oleracea L.: molecular profiling and bioactivity in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]

- 17. Biosynthesis of this compound via isopentenol utilization pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GERANIC ACID synthesis - chemicalbook [chemicalbook.com]

- 19. Geranic acid [webbook.nist.gov]

- 20. Clinical translation of choline and geranic acid deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]

Choline Geranate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline geranate (CAGE) is a deep eutectic solvent (DES) or ionic liquid (IL) that has emerged as a versatile and biocompatible material with significant potential in pharmaceutical and biomedical applications. Composed of choline, a quaternary ammonium salt, and geranic acid, a naturally occurring fatty acid, CAGE exhibits a unique combination of properties, including broad-spectrum antimicrobial activity, anti-inflammatory effects, and the ability to enhance the delivery of a wide range of therapeutic molecules across biological barriers.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanisms of action of choline this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Antimicrobial Mechanism of Action

CAGE demonstrates potent antimicrobial activity against a broad spectrum of pathogens, including antibiotic-resistant strains.[3][4] The primary mechanism involves the disruption of the bacterial cell membrane, leading to a loss of cellular integrity and subsequent cell death.[5][6] This process is a synergistic interplay between the choline and this compound components.

The positively charged choline cation is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7][8] This initial interaction facilitates the accumulation of CAGE at the cell surface. Subsequently, the lipophilic this compound anion and neutral geranic acid molecules insert into the lipid bilayer of the cell membrane.[3][7]

Molecular dynamics simulations have shown that the integration of this compound and geranic acid into the membrane leads to a "thinning" of the lipid bilayer and an increase in the average space between lipid headgroups.[3] This disruption of the membrane's structural integrity compromises its function as a selective barrier, leading to leakage of intracellular components and ultimately, cell lysis.[8] Fourier Transform Infrared (FTIR) spectroscopy has confirmed an altered lipid profile in CAGE-treated bacteria, indicative of this membrane disruption.[8]

Furthermore, CAGE has been shown to be highly effective against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[3][9] CAGE can penetrate the extracellular polymeric substance (EPS) matrix of biofilms, disrupting its protective layer and exposing the embedded bacteria to the antimicrobial action of the ionic liquid.[3] Scanning electron microscopy (SEM) has visually confirmed the disruption of the EPS and the underlying bacterial cells following treatment with CAGE.[9]

Quantitative Antimicrobial Data

The antimicrobial efficacy of choline this compound has been quantified using various metrics, including Minimum Inhibitory Concentration (MIC) and Minimal Biofilm Eradication Concentration (MBEC).

| Parameter | Microorganism | Value | Reference |

| MIC | Propionibacterium acnes | 0.025 - 0.2% (v/v) (57 µM - 0.45 mM) | [2] |

| MBEC (24h Biofilm, 30 min exposure) | Staphylococcus aureus (MSSA) | 0.625% (v/v) | [3] |

| Staphylococcus aureus (MRSA) | 0.625% (v/v) | [3] | |

| Pseudomonas aeruginosa | 1.25% (v/v) | [3] | |

| Klebsiella pneumoniae | 0.625% (v/v) | [3] | |

| Acinetobacter baumannii | 0.313% (v/v) | [3] | |

| Enterobacter cloacae | 0.625% (v/v) | [3] | |

| MBEC (72h Biofilm, 120 min exposure) | Staphylococcus aureus (MSSA) | 0.156% (v/v) (3.56 mM) | [3][9] |

| Staphylococcus aureus (MRSA) | 0.313% (v/v) | [9] | |

| Pseudomonas aeruginosa | 0.625% (v/v) | [9] | |

| Klebsiella pneumoniae | 0.313% (v/v) | [9] | |

| Acinetobacter baumannii | 0.156% (v/v) | [9] | |

| Enterobacter cloacae | 0.313% (v/v) | [9] |

Table 1: Antimicrobial Activity of Choline this compound (1:2 molar ratio).

Experimental Protocols

This protocol describes the synthesis of CAGE at a 1:2 molar ratio of choline bicarbonate to geranic acid via a salt metathesis reaction.[2]

Materials:

-

Choline bicarbonate (80% solution in water)

-

Geranic acid (≥85%)

-

Stainless-steel vessel with a stirrer

-

Water bath

-

Rotary evaporator

-

Vacuum oven

-

Karl Fischer titrator

Procedure:

-

Weigh 3.696 mol of geranic acid into a stainless-steel vessel equipped with a stirrer.

-

Place the vessel in a water bath set to 27°C.

-

Slowly add 1.848 mol of choline bicarbonate (80% solution) dropwise to the geranic acid while stirring.

-

Continue the reaction for 8 hours at 27°C. The evolution of CO₂ gas indicates the progression of the reaction.

-

After the reaction is complete (cessation of CO₂ evolution), remove the bulk of the water using a rotary evaporator.

-

Transfer the resulting viscous liquid to a vacuum oven for further drying to achieve the desired water content.

-

Measure the final water content using Karl Fischer titration.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Materials:

-

96-well microtiter plates

-

Bacterial culture in appropriate broth medium (e.g., Tryptic Soy Broth)

-

Choline this compound stock solution

-

Sterile broth medium

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the choline this compound stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without CAGE) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of choline this compound that completely inhibits visible bacterial growth.

This protocol outlines the visualization of CAGE's effect on bacterial biofilms.[9]

Materials:

-

Titanium coupons or other suitable substrate for biofilm growth

-

Bacterial culture for biofilm formation

-

Choline this compound solution

-

Phosphate-buffered saline (PBS)

-

Glutaraldehyde solution (2.5% in PBS) for fixation

-

Ethanol series (e.g., 50%, 70%, 90%, 100%) for dehydration

-

Critical point dryer or chemical drying agent (e.g., HMDS)

-

Sputter coater (for coating with a conductive material like gold)

-

Scanning Electron Microscope

Procedure:

-

Grow bacterial biofilms on titanium coupons in a suitable culture medium for a specified period (e.g., 24 or 72 hours).

-

Gently wash the coupons with PBS to remove planktonic bacteria.

-

Treat the biofilms with the desired concentration of choline this compound solution for a specific duration.

-

Wash the coupons again with PBS to remove the CAGE solution.

-

Fix the biofilms with 2.5% glutaraldehyde solution.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Dry the samples using a critical point dryer or a chemical drying agent.

-

Mount the dried coupons on SEM stubs and sputter-coat them with a conductive metal.

-

Visualize the biofilm structure and bacterial morphology using a Scanning Electron Microscope.

Transdermal Drug Delivery Enhancement

CAGE has demonstrated remarkable efficacy in enhancing the transdermal delivery of a wide array of molecules, ranging from small hydrophobic drugs to large hydrophilic proteins like insulin.[7][10][11] The primary mechanism for this enhancement is the transient and reversible disruption of the stratum corneum, the outermost layer of the skin that serves as the main barrier to permeation.[12][13]

CAGE interacts with the lipid-rich intercellular matrix of the stratum corneum. Fourier Transform Infrared (FTIR) spectroscopy studies have shown that CAGE can extract lipids from the stratum corneum.[14] This lipid extraction creates temporary, small openings or "transient pores" within the barrier, through which drug molecules can more easily pass.[12][13] Histological studies on porcine ear skin have visually confirmed the structural disruption of the stratum corneum upon treatment with CAGE.[12][13] This disruption is transient, and the skin barrier function is expected to recover after the removal of CAGE.

The ability of CAGE to solubilize both hydrophobic and hydrophilic drugs also contributes to its permeation-enhancing effect.[7] By creating a favorable environment for the drug at the skin surface and within the disrupted stratum corneum, CAGE facilitates the partitioning of the drug into the deeper layers of the skin.

Quantitative Drug Delivery Enhancement Data

The permeation-enhancing effect of choline this compound has been quantified for various drugs.

| Drug | Enhancement Metric | Value | Reference |

| Curcumin | Permeated Amount (6h) | ~375 ng/mm² (with 2% CAGE) | [15] |

| Flux | ~1.5 µg/cm²/h (with 2% CAGE) | [1] | |

| Vancomycin | Permeation (48h, tape-stripped skin) | 6729 ± 437 µg/cm² | [11] |

| Insulin | Blood Glucose Reduction (in vivo, rats) | 40% drop in 4 hours | [14] |

| Cefadroxil | Delivery Enhancement | >16-fold increase | [16] |

Table 2: Transdermal Drug Delivery Enhancement by Choline this compound.

Experimental Protocols

This protocol describes a standard method for assessing the transdermal permeation of a drug formulated with CAGE.[12][13]

Materials:

-

Franz diffusion cells

-

Porcine ear skin or human cadaver skin

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)

-

Drug formulation with and without choline this compound

-

Magnetic stirrer and stir bars

-

Water bath or heating block to maintain 32°C

-

Syringes and needles for sampling

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare the skin by excising it and removing any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

-

Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with the receptor solution and ensure there are no air bubbles under the skin. Place a small magnetic stir bar in the receptor compartment.

-

Equilibrate the cells in a water bath or on a heating block to maintain the skin surface temperature at 32°C.

-

Apply a known amount of the drug formulation (with or without CAGE) to the surface of the skin in the donor compartment.

-

At predetermined time intervals, withdraw an aliquot of the receptor solution for drug analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method.

-

At the end of the experiment, dismount the skin and extract the drug retained in the skin if required.

-

Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and enhancement ratio (ER).

This is an example of an analytical method for quantifying a drug in receptor solution samples.[17]

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis detector

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of ethanol and ethyl acetate (e.g., 83:17 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 425 nm

-

Injection Volume: 20 µL

-

Run Time: Approximately 4 minutes

Procedure:

-

Prepare standard solutions of curcumin in the receptor solution at known concentrations to generate a calibration curve.

-

Filter the collected samples from the Franz diffusion cell study through a 0.22 µm syringe filter.

-

Inject the filtered samples and standard solutions into the HPLC system.

-

Integrate the peak area corresponding to curcumin in the chromatograms.

-

Quantify the concentration of curcumin in the samples using the calibration curve.

Anti-inflammatory Mechanism of Action

In addition to its antimicrobial and drug delivery properties, choline this compound has demonstrated anti-inflammatory activity. One of the key mechanisms identified is the inhibition of kallikrein-5 (KLK5), a serine protease that plays a crucial role in skin inflammation.[2] Overactivity of KLK5 is implicated in inflammatory skin conditions like rosacea. By inhibiting KLK5, CAGE can reduce the downstream inflammatory cascade.[2]

Quantitative Anti-inflammatory Data

| Parameter | Target | Value | Reference |

| IC₅₀ | Kallikrein-5 (KLK5) | ~30.84 mM | [2] |

Table 3: Anti-inflammatory Activity of Choline this compound.

Experimental Protocol

This protocol describes a method to assess the inhibitory effect of CAGE on KLK5 activity.[2]

Materials:

-

Recombinant human KLK5

-

Fluorogenic peptide substrate for KLK5 (e.g., Boc-VPR-AMC)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Choline this compound solutions at various concentrations

-

Positive control inhibitor (e.g., aprotinin)

-

96-well black microtiter plate

-

Fluorescence microplate reader

Procedure:

-

In the wells of a 96-well black microtiter plate, add the assay buffer.

-

Add different concentrations of choline this compound to the wells. Include wells with a positive control inhibitor and wells with no inhibitor (vehicle control).

-

Add a fixed concentration of recombinant human KLK5 to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) over time.

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Determine the percentage of KLK5 inhibition for each concentration of choline this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the CAGE concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Graphviz diagrams are provided below to visually represent the key mechanisms of action and experimental workflows described in this guide.

Caption: Antimicrobial mechanism of choline this compound.

Caption: Transdermal drug delivery enhancement by CAGE.

Caption: Experimental workflow for MIC determination.

Conclusion

Choline this compound stands out as a promising biomaterial with a well-defined, multi-faceted mechanism of action. Its ability to disrupt microbial membranes provides a potent antimicrobial and antibiofilm effect. Concurrently, its interaction with the stratum corneum facilitates the transdermal delivery of a diverse range of therapeutic agents. The anti-inflammatory properties of CAGE, exemplified by its inhibition of KLK5, further broaden its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the unique properties of choline this compound in various biomedical applications. Further research into the long-term effects and the full scope of its interactions with biological systems will continue to unveil the full potential of this remarkable ionic liquid.

References

- 1. Transdermal permeation of curcumin promoted by choline this compound ionic liquid: Potential for the treatment of skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical translation of choline and geranic acid deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Choline and this compound Deep Eutectic Solvent as a Broad-Spectrum Antiseptic Agent for Preventive and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Choline and this compound ionic liquid for subgingival biofilm control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of biomedical applications of choline this compound (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholinium-Based Ionic Liquids as Promising Antimicrobial Agents in Pharmaceutical Applications: Surface Activity, Antibacterial Activity and Ecotoxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scope and efficacy of the broad-spectrum topical antiseptic choline this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transdermal permeation of curcumin promoted by choline this compound ionic liquid: Potential for the treatment of skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of Choline-Based Ionogel on Transdermal Delivery of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Performance of Choline this compound Deep Eutectic Solvent as Transdermal Permeation Enhancer: An In Vitro Skin Histological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine in a microparticle formulation containing Curcuma longa and Piper nigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Performance of Choline this compound Deep Eutectic Solvent as Transdermal Permeation Enhancer: An In Vitro Skin Histological Study [mdpi.com]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. Greener Stability-Indicating HPLC Approach for the Determination of Curcumin in In-House Developed Nanoemulsion and Curcuma longa L. Extract | MDPI [mdpi.com]

The Multifaceted Biological Activities of Geranate Compounds: A Technical Guide for Researchers

Introduction

Geranate compounds, a class of molecules derived from geranic acid, have emerged as a focal point of scientific inquiry due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted roles of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their anticancer, anti-inflammatory, antimicrobial, and drug delivery applications. The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding and further investigation into the therapeutic potential of this compound compounds.

Anticancer Activity

This compound compounds have demonstrated significant potential as anticancer agents, primarily through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in various cancer cell lines.

Quantitative Anticancer Data

The cytotoxic effects of various this compound compounds have been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Geraniol | Colo-205 (Colon) | 20 | [1] |

| Geranyl Acetate | Colo-205 (Colon) | 30 | [1] |

| Geranylgeranoic Acid | HuH-7 (Hepatoma) | 1-20 (induces cell death) | [2] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound compound of interest

-

Cancer cell line

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound compound and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound compound-treated cells

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the this compound compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

This compound compound-treated cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10^6 cells and wash with cold PBS.

-

Fix the cells by resuspending the pellet in 0.5 mL of cold PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells for at least 2 hours at -20°C.

-

Wash the cells to remove the ethanol and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.[5]

Signaling Pathways in Anticancer Activity

This compound compounds exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and death.

Geranylgeranoic acid has been shown to induce pyroptosis, a form of programmed cell death, in human hepatoma cells through the Toll-like receptor 4 (TLR4) signaling pathway.[2][6]

Caption: Signaling pathway of Geranylgeranoic Acid (GGA)-induced pyroptosis in hepatoma cells.

Anti-inflammatory Activity

Several this compound compounds exhibit potent anti-inflammatory properties by inhibiting the production of inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be quantified by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

| Compound | Cell Line | Assay | Results | Reference |

| Geranium nepalense extracts | RAW 264.7 | NO production | Significant decrease in iNOS and COX-2 | [7] |

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Reagent System)

This assay measures the production of nitrite, a stable and quantifiable breakdown product of NO.

Materials:

-

This compound compound of interest

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.

-

Pre-treat the cells with various concentrations of the this compound compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for 5-10 minutes at room temperature, protected from light.[8][9]

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound compounds are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound compounds.

Antimicrobial Activity

Certain this compound compounds, notably choline this compound, have demonstrated significant antimicrobial properties.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (mM) | Reference |

| Choline this compound (CAGE) | Biofilms | 3.65 (elimination in 2 hours) | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

-

This compound compound of interest

-

Bacterial or fungal strain

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare serial twofold dilutions of the this compound compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, the optical density can be measured using a microplate reader.

Drug Delivery Applications

Choline this compound (CAGE), an ionic liquid, has shown exceptional promise as a transdermal drug delivery vehicle, enhancing the penetration of both hydrophilic and hydrophobic drugs through the skin.[10][11]

Quantitative Drug Delivery Data

The efficiency of CAGE as a delivery vehicle has been quantified in studies measuring the amount of active compound delivered into different skin layers.

| Compound Delivered | Skin Layer | Delivered Dose (µg/cm²) | Time (hours) | Reference |

| Choline (from CGB400 gel) | Epidermis | 80.2 ± 13.0 | 24 | [11] |

| Choline (from CGB400 gel) | Dermis | 134.6 ± 30.9 | 24 | [11] |

| Geranic Acid (from CGB400 gel) | Epidermis | 109.3 ± 19.5 | 24 | [11] |

| Geranic Acid (from CGB400 gel) | Dermis | 210.7 ± 44.3 | 24 | [11] |

Experimental Protocol: In Vitro Skin Permeation Study

This study assesses the ability of a formulation to deliver a drug across the skin.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin

-

This compound-based formulation containing the drug of interest

-

Receptor solution (e.g., phosphate-buffered saline)

-

High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

-

Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with the receptor solution and maintain it at 37°C.

-

Apply the this compound-based formulation to the surface of the skin in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.

-

Analyze the drug concentration in the collected samples using HPLC.

-

At the end of the study, the skin can be sectioned to determine the amount of drug retained in the epidermis and dermis.

Logical Relationship in Drug Delivery

The effectiveness of choline this compound as a drug delivery system is based on its ability to reversibly disrupt the stratum corneum, the outermost layer of the skin, thereby facilitating the penetration of therapeutic agents.

Caption: Logical flow of Choline this compound's mechanism in enhancing transdermal drug delivery.

This compound compounds represent a promising class of bioactive molecules with a wide range of therapeutic applications. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial activities, coupled with the innovative use of choline this compound in drug delivery, underscores their potential for further development. This technical guide provides a foundational resource for researchers to explore and harness the full therapeutic potential of these versatile compounds. The provided experimental protocols and pathway visualizations are intended to serve as a practical starting point for future investigations in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Geranylgeranoic acid, a bioactive and endogenous fatty acid in mammals: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. corefacilities.iss.it [corefacilities.iss.it]

- 6. Geranylgeranoic acid, a bioactive and endogenous fatty acid in mammals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Protocol Griess Test [protocols.io]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. An overview of biomedical applications of choline this compound (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical translation of choline and geranic acid deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]

The Generation of Geranate in Deep Eutectic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of deep eutectic solvents (DESs) as green and tunable media has opened new avenues in chemical synthesis and drug delivery. This technical guide delves into the generation of geranate within these novel solvent systems, addressing two primary contexts: the synthesis of the therapeutic deep eutectic solvent, choline this compound (CAGE), and the use of DESs as a medium for the enzymatic synthesis of this compound esters. This document provides a comprehensive overview of the synthesis protocols, quantitative data, and underlying principles for researchers and professionals in the field.

Part 1: Synthesis of Choline this compound (CAGE) Deep Eutectic Solvent

Choline this compound (CAGE) is a therapeutic deep eutectic solvent (THEDES) that has garnered significant attention for its antimicrobial properties and its ability to enhance the transdermal and oral delivery of various drugs.[1][2] It is typically formed through a salt metathesis reaction between a choline salt and geranic acid.

Quantitative Data for Choline this compound (CAGE) Synthesis

The following table summarizes the key quantitative parameters for the synthesis and physical properties of CAGE, primarily at a 1:2 molar ratio of choline bicarbonate to geranic acid.

| Parameter | Value | Reference |

| Reactant Molar Ratio | ||

| Choline Bicarbonate : Geranic Acid | 1 : 2 | [1][2][3] |

| Reaction Conditions | ||

| Temperature | ~27 °C | [1][2] |

| Reaction Time | 8 hours | [2] |

| Reactant Quantities (Example) | ||

| Choline Bicarbonate (80% solution) | 1.848 mol | [2] |

| Geranic Acid | 3.696 mol | [2] |

| Choline Bicarbonate | 18.72 g (0.1133 mol) | [3] |

| Geranic Acid | 39.58 g (0.2350 mol) | [3] |

| Physical Properties of CAGE (1:2) | ||

| Molecular Weight | 440.32 g/mol | [1] |

| Density (at 25 °C) | 0.989 ± 0.001 g/mL | [1] |

| Viscosity | 569 ± 19 mPa·s | [1] |

| pH | ~8.5 | [1][2] |

| Appearance | Clear, colorless to yellow viscous liquid | [1][2] |

| Water Content (approx.) | ~13% | [2] |

Experimental Protocol for Choline this compound (CAGE) Synthesis

This protocol details the laboratory-scale synthesis of CAGE at a 1:2 molar ratio.

Materials:

-

Methanol (optional, to reduce viscosity)[4]

-

Magnetic stirrer and stir bar[1]

-

Rotary evaporator[1]

-

Vacuum oven[1]

Procedure:

-

Reactant Preparation: In a 250 mL round bottom flask equipped with a magnetic stir bar, weigh the desired amount of geranic acid.[1] In a separate container, weigh the corresponding amount of choline bicarbonate solution to achieve a 1:2 molar ratio.[1][3]

-

Reaction: Place the flask containing geranic acid in a water bath set to approximately 27°C.[1][2]

-

Addition of Choline Bicarbonate: Slowly add the choline bicarbonate solution dropwise to the geranic acid while stirring. The reaction will produce carbon dioxide gas, which drives the reaction to completion.[1][2]

-

Reaction Completion: Continue stirring the mixture overnight or for at least 8 hours at 27°C until the evolution of CO₂ ceases.[2][4] If the mixture is too viscous, methanol can be added to facilitate stirring.[4]

-

Purification:

-

Characterization and Storage:

Workflow for Choline this compound (CAGE) Synthesis

References

The Solubility Profile of Geranate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Solubility of Geranic Acid

Geranic acid is characterized by its predominantly nonpolar structure, which dictates its solubility behavior. It is generally soluble in organic solvents and demonstrates limited solubility in water.

Quantitative Solubility Data for Geranic Acid

The following table summarizes the quantitative solubility of geranic acid in a range of common solvents at 25°C.[1] This data is crucial for selecting appropriate solvent systems for various applications, from analytical method development to large-scale production.

| Solvent | Solubility (g/L) at 25°C |

| Water | 1.38 |

| Alcohols | |

| Methanol | 591.04 |

| Ethanol | 529.06 |

| Isopropanol | 379.96 |

| n-Propanol | 317.56 |

| n-Butanol | 308.13 |

| Isobutanol | 214.24 |

| sec-Butanol | 243.83 |

| tert-Butanol | 457.14 |

| n-Pentanol | 211.57 |

| Isopentanol | 233.09 |

| n-Hexanol | 334.15 |

| n-Heptanol | 134.83 |

| n-Octanol | 123.2 |

| Ethylene glycol | 98.33 |

| Propylene glycol | 244.83 |

| Ethers | |

| Diethyl ether | 137.45 |

| Tetrahydrofuran (THF) | 589.12 |

| 1,4-Dioxane | 351.42 |

| Methyl tert-butyl ether (MTBE) | 176.82 |

| Ketones | |

| Acetone | 192.73 |

| 2-Butanone (MEK) | 131.95 |

| Cyclopentanone | 237.87 |

| Cyclohexanone | 195.44 |

| Methyl isobutyl ketone (MIBK) | 111.03 |

| 2-Pentanone | 132.5 |

| Esters | |

| Ethyl acetate | 112.78 |

| Methyl acetate | 94.33 |

| n-Propyl acetate | 77.68 |

| Isopropyl acetate | 87.48 |

| n-Butyl acetate | 120.94 |

| Isobutyl acetate | 68.9 |

| n-Pentyl acetate | 72.14 |

| Aprotic Solvents | |

| Acetonitrile | 96.9 |

| Dimethylformamide (DMF) | 327.68 |

| Dimethyl sulfoxide (DMSO) | 236.39 |

| N-Methyl-2-pyrrolidone (NMP) | 239.28 |

| N,N-Dimethylacetamide (DMAc) | 203.95 |

| Hydrocarbons | |

| n-Hexane | 37.25 |

| n-Heptane | 19.41 |

| n-Octane | 7.72 |

| Cyclohexane | 18.11 |

| Toluene | 32.63 |

| o-Xylene | 31.8 |

| m-Xylene | 48.57 |

| p-Xylene | 37.17 |

| Ethylbenzene | 29.26 |

| Chlorinated Solvents | |

| Dichloromethane | 67.81 |

| Chloroform | 115.01 |

| 1,2-Dichloroethane | 56.19 |

| Carbon tetrachloride | 19.53 |

| Chlorobenzene | 35.81 |

| Other Solvents | |

| Acetic acid | 225.9 |

| Propionic acid | 160.85 |

| Formic acid | 103.85 |

| Formamide | 101.72 |

| Anisole | 83.1 |

| Transcutol | 564.5 |

| 2-Methoxyethanol | 452.65 |

| 2-Ethoxyethanol | 241.16 |

| 2-Propoxyethanol | 384.41 |

| 2-Butoxyethanol | 191.13 |

| Dimethyl carbonate | 33.69 |

Solubility of Geranate Salts (Potassium and Sodium this compound)

Carboxylic acid salts, such as potassium and sodium this compound, are ionic compounds. The presence of a full ionic charge on the carboxylate group significantly increases the polarity of the molecule compared to the parent carboxylic acid.

General Solubility Rules for Carboxylic Acid Salts:

-

Aqueous Solubility: Sodium, potassium, and ammonium salts of carboxylic acids are generally soluble in water.[2][3][4][5][6][7] The strong ion-dipole interactions between the ions of the salt and the polar water molecules overcome the lattice energy of the salt, leading to dissolution. Therefore, it is expected that both potassium and sodium this compound will be significantly more soluble in water than geranic acid.

-

Solubility in Organic Solvents: The solubility of ionic salts in nonpolar organic solvents is typically low. The energy required to break the ionic bonds in the salt crystal lattice is not sufficiently compensated by the weak van der Waals forces that would be formed with nonpolar solvent molecules. In polar organic solvents, particularly protic solvents like ethanol and methanol, some degree of solubility can be expected, but it is generally lower than in water.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental to pharmaceutical development. The following are detailed methodologies for two common and robust experimental techniques for determining the solubility of a compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[8] It involves allowing a surplus of the compound to equilibrate with the solvent over a defined period.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound compound (solid) to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a constant temperature shaker or incubator. The temperature should be precisely controlled, typically at 25°C or 37°C for pharmaceutical applications.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[8] Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high solubility values.

-

Common methods for phase separation include centrifugation at the same temperature as the equilibration, followed by careful removal of the supernatant, or filtration through a compatible, non-adsorbing filter (e.g., PTFE or PVDF).

-

-

Quantification:

-

The concentration of the this compound in the clear, saturated supernatant or filtrate is then determined using a validated analytical method.

-

Suitable analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or UV-Vis spectrophotometry if the compound has a suitable chromophore and there are no interfering substances.

-

A calibration curve prepared with known concentrations of the this compound compound in the same solvent is used for accurate quantification.

-

Potentiometric Titration Method

For ionizable compounds like geranic acid and its salts, potentiometric titration can be a rapid and efficient method to determine the solubility-pH profile.

Methodology:

-

Instrument Setup:

-

A calibrated pH electrode and an automated titrator are required. The system should be capable of precise titrant delivery and stable pH measurements.

-

-

Sample Preparation:

-

A suspension of the this compound compound is prepared in a medium of known ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients.

-

-

Titration:

-

The suspension is titrated with a standardized acid (e.g., HCl) or base (e.g., KOH) titrant.

-

The pH is monitored continuously as a function of the volume of titrant added.

-

As the titrant is added, the pH of the solution changes, which in turn affects the ionization state and solubility of the this compound. The instrument records the pH at which the solid phase dissolves or precipitates.

-

-

Data Analysis:

-

The solubility product (Ksp) and the intrinsic solubility (S₀) can be calculated from the titration curve by analyzing the points where the solid phase is in equilibrium with the solution. Specialized software is often used for these calculations.

-

Signaling Pathways and Logical Relationships

The solubility of a compound is a fundamental physicochemical property and is not directly associated with biological signaling pathways. However, the solubility of a drug candidate like a this compound derivative is a critical determinant of its bioavailability, which in turn influences its ability to reach its biological target and engage with specific signaling pathways. Therefore, solubility is a prerequisite for pharmacological activity.

The logical relationship between solubility and biological activity can be visualized as a hierarchical process.

This technical guide has provided a detailed overview of the solubility of this compound, with a focus on geranic acid. The extensive quantitative data for geranic acid across a wide array of solvents serves as a valuable resource for formulation scientists and researchers. While specific quantitative data for potassium and sodium this compound remains elusive in the public domain, the principles of organic chemistry strongly suggest a significantly higher aqueous solubility for these salts compared to the parent acid. The detailed experimental protocols for the shake-flask and potentiometric titration methods provide a robust framework for determining the solubility of this compound compounds in-house. A clear understanding of solubility is a critical first step in unlocking the full therapeutic potential of this compound-based compounds.

References

- 1. scent.vn [scent.vn]

- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 3. chem.tamu.edu [chem.tamu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solubility Rules & Chart | Chemistry | ChemTalk [chemistrytalk.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chemist.sg [chemist.sg]

- 8. lup.lub.lu.se [lup.lub.lu.se]

The Thermal Stability of Choline Geranate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline geranate (CAGE) is a deep eutectic solvent (DES) or ionic liquid (IL) synthesized from choline bicarbonate and geranic acid.[1][2] It has garnered significant attention in the pharmaceutical sciences for its potential as a versatile drug delivery vehicle, owing to its biocompatibility and ability to enhance the permeation of both small molecules and biologics.[1] The thermal stability of CAGE is a critical parameter that dictates its viability in various pharmaceutical processes, including formulation, storage, and in vivo application. This technical guide provides an in-depth analysis of the thermal properties of choline this compound, with a focus on its thermal stability as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Physicochemical Properties of Choline this compound (1:2 Molar Ratio)

The most commonly studied formulation of CAGE involves a 1:2 molar ratio of choline to geranic acid.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molar Ratio (Choline:Geranic Acid) | 1:2 | [1][2] |

| Appearance | Clear, colorless to yellow viscous liquid | [1] |

| pH | ~8.5 | [1] |

| Water Content | ~13% | [1] |

Thermal Stability Analysis

The thermal stability of choline this compound is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of choline this compound (1:2 molar ratio).

| Parameter | Method | Value | Reference(s) |

| Initial Weight Loss | TGA | ~4% at ~140°C (attributed to water) | |

| Onset of Decomposition | TGA | Starts at ~165°C | |

| Glass Transition Temperature (Tg) | MDSC | ~ -68°C | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of choline this compound are crucial for reproducible research.

Synthesis of Choline this compound (1:2 Molar Ratio)

Materials:

-

Choline bicarbonate (80% solution in water)

-

Geranic acid

-

Stainless-steel vessel with stirrer

-

Water bath

Procedure:

-

Weigh 3.696 mol of geranic acid and place it in a stainless-steel vessel equipped with a stirrer.[1]

-

Place the vessel in a water bath to maintain a constant temperature.[1]

-

Add 1.848 mol of an 80% choline bicarbonate solution dropwise to the geranic acid while stirring.[1]

-

Allow the mixture to react for 8 hours at 27°C. The completion of the reaction can be monitored by the cessation of CO2 evolution.[1]

-

The resulting product is a clear, colorless to yellow viscous liquid. The water content of the final product can be measured using Karl Fischer titration.[1]

Thermogravimetric Analysis (TGA)

Instrument:

-

A standard thermogravimetric analyzer.

Procedure:

-

Accurately weigh a sample of choline this compound (typically 5-10 mg) into a suitable crucible (e.g., platinum or alumina).

-

Place the crucible in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (a typical rate for ionic liquids is 10 °C/min).

-

Record the mass loss of the sample as a function of temperature. The temperature range should be sufficient to observe the complete decomposition of the sample (e.g., from room temperature to 600°C).

Modulated Differential Scanning Calorimetry (MDSC)

Instrument:

-

A differential scanning calorimeter with modulated temperature capabilities.

Procedure:

-

Accurately weigh a small sample of choline this compound (typically 5-10 mg) into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Subject the sample to a modulated temperature program. This typically involves a linear heating ramp superimposed with a sinusoidal temperature oscillation. A common heating rate is 2-5 °C/min with a modulation period of 60 seconds and a temperature amplitude of ±1°C.

-

Record the heat flow to the sample. The resulting data can be separated into reversing and non-reversing heat flow signals, which helps to distinguish between thermodynamic transitions (like Tg) and kinetic events. For Tg determination, the sample is typically cooled first and then heated through the expected transition range.

Visualizations

Logical Relationship Diagram: Factors Influencing Choline this compound Thermal Stability

Caption: Factors influencing the thermal properties of choline this compound.

Experimental Workflow: Thermal Analysis of Choline this compound

Caption: General workflow for the thermal analysis of choline this compound.

References

Spectroscopic Analysis of the Geranate Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The geranate anion, the conjugate base of geranic acid, is a monoterpenoid of significant interest in various scientific fields, including fragrance, pharmaceuticals, and materials science. Its role as a component of the ionic liquid choline this compound (CAGE) has further expanded its applications in drug delivery and as an antimicrobial agent. A thorough understanding of the spectroscopic properties of the this compound anion is crucial for its identification, characterization, and the elucidation of its interactions in complex systems. This technical guide provides an in-depth overview of the spectroscopic analysis of the this compound anion, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the this compound anion in solution. The deprotonation of the carboxylic acid group in geranic acid to form the this compound anion leads to characteristic changes in the chemical shifts of nearby protons and carbons.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the this compound anion. These predictions are based on the known spectrum of geranic acid and the expected electronic effects of carboxylate formation (deshielding of nearby nuclei).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Anion

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 5.6 - 5.8 | s |

| H5 | 5.0 - 5.2 | t |

| H4 | 2.0 - 2.2 | m |

| H6 | 2.0 - 2.2 | m |

| C3-CH₃ | 2.1 - 2.3 | s |

| C7-CH₃ (cis to C5) | 1.6 - 1.8 | s |

| C7-CH₃ (trans to C5) | 1.5 - 1.7 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Anion

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (COO⁻) | 170 - 175 |

| C2 | 118 - 122 |

| C3 | 160 - 165 |

| C4 | 40 - 43 |

| C5 | 122 - 125 |

| C6 | 26 - 29 |

| C7 | 135 - 140 |

| C8 | 25 - 27 |

| C9 | 17 - 19 |

| C10 | 19 - 21 |

Experimental Protocol: NMR Spectroscopy of this compound Anion

A detailed methodology for acquiring NMR spectra of the this compound anion is provided below.

1. Sample Preparation:

-

Materials: Sodium this compound (or geranic acid and one equivalent of a strong base like sodium hydroxide), deuterated solvent (e.g., D₂O, Methanol-d₄), NMR tube (5 mm).

-

Procedure:

-

Dissolve 5-10 mg of sodium this compound in 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

If starting from geranic acid, dissolve it in the deuterated solvent and add one molar equivalent of a strong base (e.g., NaOD in D₂O) to ensure complete deprotonation.

-

Gently vortex the vial to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

2. NMR Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters (¹H NMR):

-

Number of scans (nt): 16 (adjust as needed for concentration)

-

Relaxation delay (d1): 2 s

-

Acquisition time (at): 4 s

-

Spectral width: -2 to 12 ppm

-

-

Parameters (¹³C NMR):

-

Number of scans (nt): 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2 s

-

Acquisition time (at): 1.5 s

-

Spectral width: 0 to 200 ppm

-

Proton decoupling should be applied.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Below is a Graphviz diagram illustrating the general workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying functional groups. The deprotonation of the carboxylic acid in geranic acid results in the disappearance of the characteristic C=O and O-H stretching bands and the appearance of two new strong bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻).

Data Presentation: Characteristic IR Vibrational Frequencies

Table 3: Characteristic IR Vibrational Frequencies for this compound Anion

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (alkene) | 3010 - 3040 | Medium |

| C-H stretch (alkane) | 2850 - 2960 | Strong |

| Asymmetric COO⁻ stretch | 1550 - 1610 | Strong |

| Symmetric COO⁻ stretch | 1400 - 1440 | Strong |

| C=C stretch | 1640 - 1660 | Medium |

| C-H bend (alkene) | 800 - 1000 | Medium |

Experimental Protocol: FTIR Spectroscopy of this compound Anion

1. Sample Preparation:

-

Materials: Sodium this compound, Potassium bromide (KBr, IR grade).

-

Procedure (KBr Pellet Method):

-

Thoroughly dry the sodium this compound sample and KBr powder to remove any water, which has strong IR absorption bands.

-

Grind 1-2 mg of sodium this compound with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

2. FTIR Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-